5-(Furan-2-yl)nicotinamide
Description
Structure
3D Structure
Properties
CAS No. |
1346687-16-8 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(furan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)8-4-7(5-12-6-8)9-2-1-3-14-9/h1-6H,(H2,11,13) |
InChI Key |
DBJPLORYDOQZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 5-(Furan-2-yl)nicotinamide Core and Analogues
The creation of the fundamental this compound structure and its related derivatives relies on several key synthetic strategies. These methods provide access to the core scaffold and allow for the introduction of various substituents.
Directed Synthesis Approaches via Condensation Reactions
Condensation reactions represent a direct approach for the formation of the amide bond in this compound and its analogues. This typically involves the reaction of a nicotinic acid derivative with an appropriate amine. For instance, the synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides involves the condensation of 5-aminopyrazole with aldehydes like 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde. researchgate.net Similarly, Schiff base compounds can be prepared through the condensation of various aldehydic precursors. uobaghdad.edu.iqresearchgate.net Another example includes the synthesis of 5-(thiophen-2-yl)-1H-indazoles, where the coupling of 5-bromo-1H-indazole with 2-thiopheneboronic acid is achieved under specific reaction conditions. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Furan-Nicotinamide Linkages
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming the carbon-carbon bond between the furan (B31954) and nicotinamide (B372718) rings. researchgate.netnih.govnih.gov This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate. mdpi.comrsc.org The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and its use of relatively stable and environmentally benign organoboron reagents. nih.govrsc.org
For example, the synthesis of furan-based biaryls has been achieved by coupling deactivated aryl bromides or chlorides with furan derivatives in the presence of a palladium catalyst. mdpi.com The efficiency of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.netnih.gov The Suzuki-Miyaura coupling has been successfully applied to the synthesis of various biaryl compounds, including those containing furan and pyridine (B92270) rings. mdpi.comresearchgate.net The reaction can be carried out in aqueous media, which is an environmentally friendly approach. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 4-bromobenzonitrile, potassium furan-2-yltrifluoroborate | Pd(OAc)₂, RuPhos, Na₂CO₃, ethanol, 85 °C | 4-(Furan-2-yl)benzonitrile | Not specified | nih.gov |
| Furan-2-carbonyl chloride, 4-bromoaniline | Triethylamine, DCM | N-(4-bromophenyl)furan-2-carboxamide | 94% | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide, various aryl/heteroaryl boronic acids | Tetrakis(triphenylphosphine)palladium(0), K₃PO₄ | N-(biphenyl-4-yl)furan-2-carboxamide derivatives | 32-83% | nih.gov |
| 5-bromo-1H-indazole, 2-pyrroleboronic acid | Not specified | 5-(pyrrol-2-yl)-1H-indazoles | Modest to good | mdpi.com |
| 5-bromo-1H-indazole, 2-thiopheneboronic acid | Not specified | 5-(thiophen-2-yl)-1H-indazoles | Lower than pyrrole (B145914) analogues | mdpi.com |
| 2,3,5-trichloropyridine, arylboronic acids | Palladium acetate, aqueous phase | 3,5-dichloro-2-arylpyridines | High | researchgate.net |
Multi-Step Synthetic Pathways for Advanced Nicotinamide-Furan Hybrid Structures
The construction of more complex nicotinamide-furan hybrid structures often necessitates multi-step synthetic sequences. trine.eduacs.org These pathways allow for the sequential introduction of different functionalities and the assembly of intricate molecular architectures.
One example involves a three-step process to create a hybrid molecule: (1) conversion of an initial compound into a pyrazole-4-carbaldehyde via a Vilsmeier–Haack reaction, (2) a Claisen–Schmidt condensation, and (3) a final cyclocondensation to yield the benzofuran (B130515)–pyrazole (B372694) hybrid. mdpi.com Another multi-step synthesis starts with a diacetylation, followed by a regioselective iodination, a Suzuki reaction, and finally deprotection and methylation to afford the target compounds. mdpi.com
The synthesis of certain nicotinamide phosphoribosyltransferase (NAMPT) inhibitors also follows a multi-step route. For instance, the synthesis of ((E)-N-(4-(1-(furan-2-carbonyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide) (JJ08) begins with the reduction of a piperidine (B6355638) derivative, followed by reaction with 2-furanoyl chloride, a Mitsunobu displacement, and subsequent reaction steps to yield the final product. nih.gov Similarly, the synthesis of other complex furan-containing molecules can involve the initial preparation of individual ring systems followed by their sequential coupling.
Derivatization and Functionalization of the this compound Scaffold
Once the core this compound structure is assembled, further chemical modifications can be made to both the furan and nicotinamide moieties to create a library of derivatives with diverse properties.
Substitutions and Modifications on the Furan Ring
The furan ring of this compound is amenable to various substitutions and modifications. researchgate.netvulcanchem.comevitachem.comnih.govnih.gov These modifications can significantly influence the biological activity of the resulting compounds. nih.gov For instance, the introduction of different substituents on the furan ring has been explored in the development of analogues of the natural product nimbolide, where replacing the furan group with other functionalities like phenyl or cyclohexyl groups has been shown to modulate activity. nih.gov
In the context of nitazoxanide (B1678950) analogues, derivatization of the furan ring is a key strategy to explore the structure-activity relationship (SAR). nih.gov The synthesis of aryl furans can be achieved through Suzuki cross-coupling reactions, allowing for the introduction of various phenyl groups onto the furan ring. nih.gov The furan ring can also undergo oxidation to form furanones.
Chemical Transformations of the Nicotinamide Moiety
The nicotinamide portion of the molecule also offers opportunities for chemical transformation. mdpi.commdpi.comacs.orgnih.gov The structure of nicotinamide consists of a pyridine ring with a primary amide group, both of which can undergo various reactions. wikipedia.org As an aromatic compound, the pyridine ring can participate in electrophilic substitution reactions. wikipedia.org
The nicotinamide moiety is a crucial component of the cofactors nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are essential for numerous metabolic reactions. wikipedia.orgdermnetnz.org The synthesis of NAD+ analogues often involves modifications to the nicotinamide part of the molecule. acs.orgnih.gov For example, a series of nicotinamide derivatives with a diarylamine-modified scaffold have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors. nih.gov Furthermore, the nicotinamide group can be methylated in biological systems. wikipedia.org
Incorporation of Diverse Linkers and Bridging Moieties for Analogues
The structural versatility of this compound analogues is greatly expanded by introducing a variety of chemical linkers and bridging groups. These modifications can connect the core furan-nicotinamide structure to other chemical entities or alter the spatial arrangement and flexibility of the molecule.
One common strategy involves the use of urea (B33335) and thiourea (B124793) linkers . For instance, in the synthesis of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, a urea linker was incorporated to connect the furan-containing scaffold to various aromatic and heterocyclic rings. mdpi.comontosight.ai This was typically achieved by reacting an amine-functionalized furan derivative with an appropriate isocyanate or by a multi-step procedure involving the formation of an isocyanate in situ. mdpi.com The resulting urea-linked analogues were synthesized to explore their structure-activity relationships. mdpi.com Similarly, thiourea linkers have been introduced, for example in the synthesis of 4-(5-((3-phenylthioureido)methyl)furan-2-yl)benzoic acid. mdpi.com
Hydrazone linkages represent another important class of bridging moieties. The synthesis of compounds like ethyl (E)-4-(5-((2-nicotinoylhydrazono)methyl)furan-2-yl)benzoate demonstrates the formation of a hydrazone bridge between a furan-2-carbaldehyde derivative and a nicotinoylhydrazide. mdpi.com This method provides a straightforward way to connect the furan and nicotinamide-related fragments.
Heterocyclic rings themselves can act as bridging moieties. For example, 1,3,5-oxadiazine rings have been formed by reacting Schiff's bases of isoniazid (B1672263) (which contains a pyridine ring similar to nicotinamide) with benzoyl isothiocyanate, where the initial furan-containing aldehyde is part of the Schiff's base. jetir.org Other five-membered heterocyclic linkers such as isoxazoles and pyrazoles have also been employed. The synthesis of 5-(5-(4-chlorophenyl)furan-2-yl)-3-(aryl)-4,5-dihydroisoxazoles and the corresponding pyrazoles showcases the cyclization reactions used to create these bridged structures. nih.gov
Furthermore, amide linkers are frequently used. A notable example is the complex molecule 5-[2-(4-adamantan1-yl-phenoxy)-acetylamino]-N-furan2-ylmethyl-nicotinamide, which features an acetylamino group linking the nicotinamide moiety to a bulky adamantane-phenoxy group. ontosight.ai The synthesis of N-(thiophen-2-yl)nicotinamide derivatives, while not containing a furan, provides a relevant synthetic template for forming an amide bond between a nicotinic acid derivative and a five-membered heterocyclic amine. mdpi.com This is typically achieved by activating the carboxylic acid of the nicotinic acid (e.g., by converting it to an acyl chloride) and then reacting it with the amine. mdpi.com
The following table summarizes some of the linkers and bridging moieties used in the synthesis of this compound analogues and related compounds.
| Linker/Bridging Moiety | Example of Synthetic Application | Reference(s) |
| Urea | Connection of a (5-phenylfuran-2-yl)methanamine scaffold to various aromatic rings. | mdpi.com |
| Thiourea | Synthesis of 4-(5-((3-phenylthioureido)methyl)furan-2-yl)benzoic acid. | mdpi.com |
| Hydrazone | Formation of ethyl (E)-4-(5-((2-nicotinoylhydrazono)methyl)furan-2-yl)benzoate. | mdpi.com |
| 1,3,5-Oxadiazine | Reaction of furan-containing Schiff's bases of isoniazid with benzoyl isothiocyanate. | jetir.org |
| Isoxazole (B147169) | Synthesis of 5-(5-(4-chlorophenyl)furan-2-yl)-3-(aryl)-4,5-dihydroisoxazoles. | nih.gov |
| Pyrazole | Synthesis of 5-(5-(4-chlorophenyl)furan-2-yl)-3-(aryl)-4,5-dihydro-1H-pyrazoles. | nih.gov |
| Amide (Acetylamino) | Linking a nicotinamide moiety to a phenoxy group in a complex derivative. | ontosight.ai |
Analytical Characterization Methodologies in Synthetic Organic Chemistry
The unambiguous determination of the chemical structure of newly synthesized this compound analogues is paramount. A suite of spectroscopic techniques is routinely employed for this purpose, providing detailed information about the molecular framework and the connectivity of atoms.
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized.
¹H NMR provides information about the chemical environment, number, and connectivity of protons in a molecule. For example, in the characterization of N-(thiophen-2-yl) nicotinamide derivatives, the chemical shifts and coupling constants of the protons on the pyridine and thiophene (B33073) rings, as well as the amide proton, are key diagnostic features. mdpi.com Specific proton signals, such as the singlet for the methyl group or the multiplets for aromatic protons, allow for the precise assignment of the structure. mdpi.commdpi.com In more complex derivatives, such as those containing isoxazole or pyrazole linkers, the diastereotopic protons of the CH₂ group in the five-membered ring often appear as distinct doublets of doublets, providing conformational information. nih.gov
¹³C NMR is used to determine the number and types of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the furan, pyridine, and any attached linker or substituent groups are diagnostic. For instance, the carbonyl carbon of the amide group typically appears at a characteristic downfield shift. mdpi.com The carbon signals of the heterocyclic rings also fall within predictable ranges. mdpi.commdpi.com
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. mdpi.commdpi.com The fragmentation patterns observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule. For furan-nicotinamide derivatives, characteristic absorption bands include the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and various C-H and C=C stretching and bending vibrations associated with the aromatic furan and pyridine rings. nih.gov For example, the C=O stretching band in pyrazole derivatives containing a morpholinoethanone moiety has been observed around 1655 cm⁻¹. nih.gov
The table below provides examples of spectroscopic data for analogues of this compound.
| Compound | Spectroscopic Data | Reference(s) |
| Ethyl (E)-4-(5-((2-nicotinoylhydrazono)methyl)furan-2-yl)benzoate | ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm): 12.10 (s, 1H), 9.09 (d, J = 1.2 Hz, 1H), 8.79 (d, J = 3.6 Hz, 1H), 8.41 (s, 1H), 8.28 (dt, J = 8.0 Hz, 1H), 8.05 (d, J = 8.4 Hz, 2H), 7.94 (d, J = 8.4 Hz, 2H), 7.62–7.58 (m, 1H), 7.36 (d, J = 3.6 Hz, 1H), 7.16 (d, J = 3.6 Hz, 1H), 4.34 (q, J = 7.2 Hz, 2H), 1.35 (t, J = 7.2 Hz, 3H). ¹³C-NMR (101 MHz, DMSO-d₆) δ (ppm): 165.7, 162.2, 154.2, 152.9, 150.4, 149.0, 138.2, 136.0, 133.9, 130.4, 129.5, 129.4, 124.5, 124.1, 117.3, 111.3, 61.3, 14.7. | mdpi.com |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 3.28 (dd, 1H, J = 8.08, 16.52), 3.70 (dd, 1H, J = 7.76, 16.52), 3.80 (s, 3H), 5.75 (t, 1H, J = 9.76), 6.67 (d, 1H, J = 3), 6.73 (d, 1H, J = 3), 7.03 (d, 2H, J = 8.4), 7.05 (d, 2H, J = 8.7), 7.49 (d, 2H, J = 8.7), 7.72 (d, 2H, J = 8.7). | nih.gov |
| 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide | ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.41 (bs, 1H), 8.86 (d, J = 2.1 Hz, 1H), 8.63 (d, J = 2.1 Hz, 1H), 8.19 (d, J = 6.9 Hz, 1H), 2.74–2.83 (m, 1H), 2.44 (s, 3H), 0.55–0.72 (m, 4H). ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm): 163.3, 163.0, 151.3, 148.6, 148.4, 139.8, 137.7, 129.5 (2C), 124.6, 114.3, 98.6, 23.6, 14.7, 6.4. HR-MS (m/z): [M + H]⁺ calcd. for C₁₆H₁₃Cl₂N₄O₂S 395.0131; found, 395.0123. | mdpi.com |
Biological Activity and Mechanistic Investigations
Antiprotozoal Activities of 5-(Furan-2-yl)nicotinamide Analogues
Analogues of this compound have demonstrated a broad spectrum of antiprotozoal activities, positioning them as promising candidates for the development of new therapeutic agents against various parasitic diseases.
Anti-Tubercular Activity Against Mycobacterium tuberculosis
Several studies have highlighted the potential of this compound analogues as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for their anti-tubercular activity against the H37Rv strain of M. tuberculosis. nih.gov Two of these compounds, Fa and Fb, exhibited significant activity with a Minimum Inhibitory Concentration (MIC) as low as 3.125 μg/ml. nih.gov This potent activity underscores the potential of the furan-nicotinamide scaffold in developing new anti-TB drugs.
Interactive Data Table: Anti-Tubercular Activity of this compound Analogues
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Fa | M. tuberculosis H37Rv | 3.125 µg/ml | nih.gov |
| Fb | M. tuberculosis H37Rv | 3.125 µg/ml | nih.gov |
The primary molecular target for many anti-tubercular drugs is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid biosynthesis (FASII) pathway. nih.govnih.gov Inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govnih.gov The front-line anti-tubercular drug isoniazid (B1672263), for example, exerts its effect by inhibiting InhA after being activated by the mycobacterial catalase-peroxidase enzyme KatG. nih.gov
Docking studies have suggested that analogues of this compound, such as N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines, likely act by inhibiting InhA. nih.gov These studies have shown that compounds like Fa and Fb can bind effectively to the active site of InhA, interacting with key residues such as TYR 158 and the NAD+ cofactor. nih.gov This direct inhibition of InhA is a promising strategy for overcoming resistance to drugs like isoniazid, which require enzymatic activation. nih.govamazonaws.com
The inhibition of InhA by this compound analogues directly leads to the disruption of the mycolic acid biosynthesis pathway. nih.gov Mycolic acids are very long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a barrier against many antibiotics and contributing to the pathogen's survival within macrophages. nih.govmdpi.com By blocking the synthesis of these essential components, the structural integrity of the cell wall is compromised, ultimately leading to bacterial cell death. nih.govfrontiersin.org This mechanism of action is specific to mycobacteria, as the FASII pathway is not present in mammals, making it an attractive target for selective drug development. nih.gov
Molecular Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)
Anti-Plasmodial Activity and Targeted Enzyme Inhibition
Analogues of this compound have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The enzyme Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) is a critical target for antimalarial drugs because the parasite relies heavily on glycolysis for energy production during its blood stage. plos.orgnih.gov PfLDH is responsible for the regeneration of NAD+ from NADH, a crucial step for maintaining a high rate of glycolysis. rcsb.org Structural differences between PfLDH and human LDH isoenzymes allow for the design of selective inhibitors. nih.gov
Research has shown that certain heterocyclic azole-based compounds can selectively inhibit PfLDH. rcsb.orgnih.gov While direct studies on this compound's inhibition of PfLDH are not extensively detailed in the provided context, the broader class of nicotinamide (B372718) derivatives and related heterocyclic compounds are being explored as potential PfLDH inhibitors. researchgate.net For example, computational screening and biological evaluation of quinoline–furanone hybrids have demonstrated their potential to inhibit PfLDH and exhibit anti-plasmodial activity. researchgate.net This suggests that the furan-nicotinamide scaffold could be a valuable starting point for designing novel PfLDH inhibitors.
Interactive Data Table: Anti-Plasmodial Activity of Related Compounds
| Compound Class | Target Enzyme | Target Organism | Activity | Reference |
| Quinoline-furanone hybrids | PfLDH | Plasmodium falciparum | IC50 values similar to chloroquine | researchgate.net |
| Azole-based compounds | PfLDH | Plasmodium falciparum | Selective inhibition | rcsb.orgnih.gov |
Trypanocidal Activity in Preclinical Models of Human African Trypanosomiasis (HAT)
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. plos.orgfrontiersin.org There is an urgent need for new, effective, and safer drugs to treat this disease.
Studies have evaluated the efficacy of aza analogues of pafuramidine (B1678284), which incorporate a furan-nicotinamide-like core structure, in preclinical models of HAT. One such compound, N-methoxy-6-{5-[4-(N-methoxyamidino) phenyl]-furan-2-yl}-nicotinamidine (DB844), has shown promise. plos.org In a vervet monkey model of second-stage HAT, oral administration of DB844 led to its conversion to the active metabolite, 6-[5-(4-phenylamidinophenyl)-furanyl-2-yl]-nicotinamide (DB820). plos.org This treatment resulted in a significant reduction in blood trypanosome counts and clearance of parasites from the cerebrospinal fluid in all treated animals. plos.org Although relapses occurred in some animals, the cure rates of 37.5% and 42.9% at different dosing regimens represent a significant improvement over existing treatments like pentamidine (B1679287) and pafuramidine in this model. plos.org These findings indicate that novel diamidines based on a furan-nicotinamide scaffold have the potential to be developed into effective treatments for CNS-stage HAT. plos.org
Anticancer and Antiproliferative Activities of Furan-Nicotinamide Derivatives
Derivatives of this compound have demonstrated notable potential in the realm of oncology, exhibiting cytotoxic effects against various cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, including metabolic pathways essential for cancer cell survival and proliferation, as well as key signaling cascades that regulate cell growth and survival.
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
A primary mechanism underlying the anticancer effects of certain furan-nicotinamide analogues is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). nih.gov NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is responsible for regenerating NAD+ from nicotinamide. endocrine-abstracts.orgplos.org Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for a continuous supply of NAD+, a vital coenzyme for numerous redox reactions in cellular metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov
By inhibiting NAMPT, these compounds effectively cut off the cancer cells' primary NAD+ supply, leading to a cascade of downstream effects that culminate in cell death. nih.govplos.org Research has shown that novel NAMPT inhibitors containing a furan-2-carboxamide group are potent against hematological malignancies. nih.gov These compounds, which can be analogues of known NAMPT inhibitors like FK866, work by competitively binding to the enzyme, thereby blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the precursor to NAD+. nih.govplos.org The depletion of intracellular NAD+ disrupts the metabolic activity of cancer cells, making NAMPT a promising therapeutic target. nih.govnih.gov
Table 1: Investigated Furan-Nicotinamide Analogues as NAMPT Inhibitors
| Compound Name | Analogue of | Key Structural Feature |
|---|---|---|
| JJ08 | FK866 (APO866) | Furan-2-carboxamide group replaces the benzamide (B126) group |
| FEI191 | CHS-828 | Contains a cyanoguanidine moiety and a furan-2-carboxamide tail group |
| FEI199 | CHS-828 | Contains a cyanoguanidine moiety and a furan-2-carboxamide tail group |
Signaling Pathway Modulation (e.g., PI3K/Akt and Wnt/β-catenin Suppression)
Beyond direct metabolic interference, furan-nicotinamide derivatives can also exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt and Wnt/β-catenin pathways are two such critical cascades that play a central role in cell proliferation, survival, and differentiation.
The PI3K/Akt pathway is a major signaling axis that promotes cell survival and growth. Inhibition of this pathway has been shown to suppress the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. e-cmh.org Studies have demonstrated that inhibiting PI3K/Akt can lead to the suppression of Snail, a key transcription factor in EMT, through the enhanced nuclear translocation of GSK-3β. e-cmh.org This, in turn, leads to a decrease in the expression of mesenchymal markers like N-cadherin and an increase in epithelial markers such as E-cadherin, effectively reversing the EMT phenotype. e-cmh.org
The Wnt/β-catenin signaling pathway is also crucial for the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for metastasis and relapse. nih.gov In the "off" state, β-catenin is targeted for degradation by a destruction complex that includes GSK-3β. mdpi.commdpi.com However, when the pathway is activated by Wnt ligands binding to their receptors, GSK-3β is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. mdpi.comamegroups.org There, it acts as a transcriptional co-activator for genes that promote cell proliferation. mdpi.com Some anticancer compounds have been shown to suppress this pathway by decreasing the expression of β-catenin and its downstream targets, thereby inhibiting the growth of cancer cells. mdpi.com
Induction of Reactive Oxygen Species (ROS) Production and ATP Depletion
A direct consequence of NAMPT inhibition and the subsequent NAD+ depletion is a significant increase in the production of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are natural byproducts of cellular metabolism. wikipedia.orgnih.gov While they play a role in cell signaling at low levels, excessive ROS can cause oxidative stress, leading to damage of cellular components like proteins, lipids, and DNA. wikipedia.orgmdpi.com
In the context of cancer cells treated with furan-nicotinamide-based NAMPT inhibitors, the disruption of metabolic processes leads to an overproduction of ROS, including both cytosolic and mitochondrial superoxide anions. nih.gov This surge in ROS is detrimental to the cell, causing mitochondrial damage and dysfunction. nih.gov Consequently, this leads to a severe depletion of ATP, the cell's primary energy currency. nih.gov The combination of high ROS levels and ATP depletion ultimately triggers programmed cell death, or apoptosis, in the cancer cells. nih.gov
Other Investigated Biological Activities of this compound Analogues
The therapeutic potential of compounds derived from this compound extends beyond their anticancer properties. Researchers have also explored their efficacy against microbial and fungal pathogens, as well as their catalytic capabilities.
Antimicrobial and Antifungal Potential
A number of furan-containing compounds have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi. ekb.egarchivepp.com For instance, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown moderate activity against both Gram-positive and Gram-negative bacteria, including clinically significant strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The introduction of specific alkyl groups into the structure of these molecules has been found to enhance their activity against certain bacterial strains.
Similarly, other furan-based derivatives have been designed as analogues of existing antimicrobial drugs like Nitrofurantoin and have demonstrated promising antibacterial properties. ekb.egresearchgate.net In the realm of antifungal research, some nicotinamide derivatives have been investigated as potential inhibitors of succinate (B1194679) dehydrogenase, an enzyme crucial for fungal respiration. acs.org Furthermore, certain furan (B31954) derivatives have shown activity against a range of plant pathogenic fungi and even the yeast Candida albicans. archivepp.commdpi.com
Table 2: Antimicrobial and Antifungal Activity of Furan-Nicotinamide Analogues
| Compound Class | Target Organisms | Notable Findings |
|---|---|---|
| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Moderate antibacterial activity, with some structural modifications enhancing potency. researchgate.net |
| N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide | Gram-positive and Gram-negative bacteria | Designed as Nitrofurantoin® analogues with antibacterial properties. ekb.egresearchgate.net |
| 5-(furan-2-yl-,5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | E. coli, S. aureus, C. albicans, and others | Showed positive antibacterial effects against a range of microorganisms. archivepp.com |
| Nicotinamide derivatives | Rhizoctonia solani, Sclerotinia sclerotiorum | Act as succinate dehydrogenase inhibitors with antifungal activity. acs.org |
Superoxide Dismutase (SOD) Mimetic Catalytic Activity
Superoxide dismutase (SOD) is an essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals into either molecular oxygen or hydrogen peroxide. rsc.org This process is a critical defense mechanism against oxidative stress. Some synthetic compounds have been developed to mimic the catalytic activity of SOD, and these are known as SOD mimetics. researchgate.net
Research into manganese-based porphyrin analogues has shown that these compounds can exhibit SOD-like activity. researchgate.netnih.gov These mimetics can effectively reduce superoxide levels and have shown potential in mitigating oxidative stress. researchgate.net While direct research on the SOD mimetic activity of this compound itself is not extensively documented, the broader field of developing small molecule antioxidants that replicate SOD function is an active area of investigation with potential therapeutic applications in various diseases characterized by oxidative stress. researchgate.net
Inhibition of Human Sirtuin 2 (SIRT2)
Human Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant therapeutic target for a range of conditions, including neurodegenerative diseases and cancer. nih.govgoogle.com Consequently, the discovery of potent and selective SIRT2 inhibitors is an area of active research. Nicotinamide, a form of vitamin B3, is a known physiological inhibitor of sirtuins. nih.gov This has spurred investigation into various nicotinamide and furan-containing derivatives for their SIRT2 inhibitory potential.
Researchers have identified novel SIRT2 inhibitors through screening and synthesis. One study identified 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid as a new inhibitor from an in-house compound collection, which demonstrated 63 ± 5% inhibition of SIRT2 at a concentration of 100 μM. nih.gov Further structure-activity relationship (SAR) studies on a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives led to the identification of a more potent compound with an IC50 value of 2.47 μM, significantly more potent than the known inhibitor AGK2 (IC50 = 17.75 μM). nih.gov
Other research has focused on different structural scaffolds. A study on thienopyrimidinone-based inhibitors found that derivatives with a furan ring at a specific position (N-7') were evaluated for SIRT2 inhibition. nih.gov For instance, combining a tetrahydrofur-2-yl ring at one position with a 2-methoxy-naphthalen-1-yl substituent at another resulted in an IC50 value lower than 2 μM. nih.gov Additionally, constrained analogs of 5-((3-Amidobenzyl)oxy)nicotinamides have been synthesized and studied as SIRT2 inhibitors, highlighting the continued interest in modifying the core nicotinamide structure. mdpi.com
Table 1: SIRT2 Inhibition by Furan-Containing and Related Compounds
| Compound/Derivative Class | Research Finding | IC50 Value | Reference |
|---|---|---|---|
| (5-Phenylfuran-2-yl)methanamine derivative | Identified as a potent SIRT2 inhibitor through SAR studies. | 2.47 μM | nih.gov |
| AGK2 (reference compound) | Known SIRT2 inhibitor used for comparison. | 17.75 μM | nih.gov |
4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid |
Initial hit from a compound library screen. | - (63% inhibition @ 100 μM) | nih.gov |
| Thienopyrimidinone derivative | Derivative with a tetrahydrofur-2-yl ring showed effective inhibition. | < 2 μM | nih.gov |
| Nicotinamide | Physiological sirtuin inhibitor. | - | nih.gov |
Anticonvulsant Activity of Related Furan-Containing Acetamide (B32628) Derivatives
The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a key focus in medicinal chemistry. srce.hr Furan-containing acetamide derivatives have been investigated as a promising class of compounds for anticonvulsant activity.
One study focused on α-acetamido-N-benzylacetamide derivatives and found that compounds with a heteroaromatic group, such as furan, at the C(α)-site provided excellent protection against maximal electroshock (MES)-induced seizures in mice. acs.org The α-furan-2-yl derivative, (R)-(-)-a-acetamido-N-(4-fluorobenzyl)-a-(furan-2-yl)acetamide, was identified as having outstanding activity, with an ED50 of 10.3 mg/kg, which compares favorably to the established antiepileptic drug phenytoin (B1677684) (ED50 of 9.5 mg/kg). acs.org
In another series, N-(2-benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated. srce.hrnih.gov While these are benzofuran (B130515) derivatives, one of the synthesized compounds, [(N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide], explicitly contains a furan-2-carbonyl moiety. nih.gov This compound exhibited anticonvulsant activity, although it had the lowest relative potency in the series. nih.gov The majority of the compounds in this class showed anticonvulsant effects at a dose of 30 mg/kg. srce.hrnih.gov These findings underscore the potential of incorporating furan and acetamide scaffolds in the design of new anticonvulsant agents. srce.hrnih.govresearchgate.net
Table 2: Anticonvulsant Activity of Furan-Containing Acetamide Derivatives in MES Test
| Compound | ED50 (mg/kg) | Relative Potency vs. Phenytoin | Reference |
|---|---|---|---|
(R)-(-)-a-acetamido-N-(4-fluorobenzyl)-a-(furan-2-yl)acetamide |
10.3 | - | acs.org |
| Phenytoin (Standard) | 9.5 | 1.00 | acs.org |
[(N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide] |
- | 0.16 | nih.gov |
[N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] |
- | 0.74 | nih.gov |
Anti-Inflammatory Activity
Compounds containing a furan moiety have been explored for their potential anti-inflammatory properties. Research has shown that various furan derivatives can inhibit processes related to inflammation.
A study on a series of 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives investigated their in-vitro anti-inflammatory activity using a protein denaturation method. scholarsresearchlibrary.com The results indicated that compounds with electron-donating groups showed the most activity. scholarsresearchlibrary.com Specifically, the compound 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline was found to be the most potent in the series, with an IC50 value of 419.05 µg/ml when compared against the standard drug Diclofenac sodium. scholarsresearchlibrary.com
Furthermore, the chemical analysis of red grape (Vitis vinifera L.) seeds, which are known for their anti-inflammatory properties, identified 1-(furan-2-yl)-2-methylprop-2-en-1-one as one of the constituent compounds. nih.gov Other heterocyclic scaffolds incorporating furan, such as 1,3,4-thiadiazole (B1197879) derivatives, have also been noted for their characteristic anti-inflammatory activities in various research investigations. jst.go.jp
Table 3: In-Vitro Anti-inflammatory Activity of a Furan-Containing Pyrazole (B372694) Derivative
| Compound | Concentration (µg/ml) | % Inhibition of Protein Denaturation | IC50 (µg/ml) | Reference |
|---|---|---|---|---|
4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline |
- | - | 419.05 | scholarsresearchlibrary.com |
| Diclofenac sodium (Standard) | - | - | - | scholarsresearchlibrary.com |
Anti-Diabetic Activity of Related Nicotinamide Derivatives
Nicotinamide and its derivatives are extensively studied for their potential role in managing diabetes. nih.gov The protective effects of nicotinamide against β-cell damage have been demonstrated in rodent models of type 1 diabetes. nih.gov However, the development of novel nicotinamide derivatives aims to enhance efficacy and overcome potential limitations. nih.gov
One area of research involves the use of nicotinamide in combination with streptozotocin (B1681764) (STZ) to induce a stable type 2 diabetes model in rats, which is then used to screen potential antidiabetic drugs. nih.govusp.brresearchgate.net This model effectively mimics human type 2 diabetes. nih.gov
Significant progress has been made with specific nicotinamide derivatives. A series of 4-Phenoxynicotinamide derivatives were developed as potent and orally efficacious agonists of the TGR5 receptor, which is involved in glucose homeostasis. acs.org One candidate compound, with an EC50 value of 0.72 nM on human TGR5, was shown to significantly increase glucagon-like peptide-1 (GLP-1) secretion. acs.org A single oral dose of this compound in mice resulted in a 49% reduction in the blood glucose area under the curve (AUC) during an oral glucose tolerance test (OGTT). acs.org
Another derivative, isonicotinamide, has been shown to protect against STZ-induced β-cell damage and diabetes in mice without inhibiting SIRT1, an activity that has been suggested as a potential limitation of nicotinamide treatment. nih.gov Isonicotinamide effectively prevented hyperglycemia and was associated with a reduction in apoptosis in the islets of the pancreas. nih.gov
Table 4: Anti-Diabetic Effects of a 4-Phenoxynicotinamide Derivative
| Compound/Test | Dose | Result | Reference |
|---|---|---|---|
| 4-Phenoxynicotinamide derivative (Compound 23g) | 50 mg/kg (oral) | 49% reduction in blood glucose AUC0–120 min in OGTT (ICR mice) | acs.org |
| 4-Phenoxynicotinamide derivative (Compound 23g) | 50 mg/kg (oral) | 96% increase in plasma active GLP-1 levels vs. vehicle | acs.org |
| Isonicotinamide | - | Prevented hyperglycemia and β-cell damage in STZ-induced diabetic mice | nih.gov |
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Requirements for Biological Activity in 5-(Furan-2-yl)nicotinamide Derivatives
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, the key pharmacophoric elements are the furan (B31954) ring, the nicotinamide (B372718) system, and the linker that joins them.
The furan ring itself is known to be a component in many biologically active compounds, exhibiting a wide range of effects including antimicrobial, anti-inflammatory, and anticancer activities. jst.go.jp Substituents at the C-2 position of the furan ring are common in nature and can significantly influence the molecule's therapeutic behavior. jst.go.jp For example, the introduction of a nitro group at the 5-position of the furan ring (as in 5-nitrofuran derivatives) has been shown to be a key feature for potent antitubercular activity. researchgate.netaimspress.com SAR studies on related scaffolds have shown that electron-withdrawing groups on the furan ring can enhance anticancer activity. rsc.org Specifically, substituting the furan ring with a trifluoromethyl group led to compounds with improved solubility and potent bacteriostatic activity. rsc.org
Furthermore, the furan ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can be a liability. However, this metabolic vulnerability can also be exploited in prodrug strategies or mitigated through chemical modifications like fluorination. The furan's oxygen atom can participate in non-covalent interactions, such as hydrogen bonds or π-stacking, which can stabilize binding to a biological target. rsc.org The choice of substituent can also affect the molecule's lipophilicity and ability to cross cellular membranes. jst.go.jp For instance, replacing the furan with a more rigid heterocycle like thiazole (B1198619) can increase a compound's melting point and alter its solubility profile.
| Furan Ring Modification | Observed Impact | Potential Rationale | Reference |
|---|---|---|---|
| 5-Nitro (-NO2) substitution | Potent antitubercular activity | Acts as a key toxophore for mycobacteria. | researchgate.netaimspress.com |
| Trifluoromethyl (-CF3) substitution | Improved solubility and bacteriostatic activity | Strong electron-withdrawing nature enhances biological effect. | rsc.org |
| Unsubstituted Furan | Enhances general solubility | Contributes to favorable physicochemical properties. | |
| Replacement with Thiazole | Increased melting point, altered solubility | Increased rigidity of the heterocyclic system. |
The nicotinamide moiety, a derivative of vitamin B3, is a well-established pharmacophore that plays a pivotal role in various biological processes. mdpi.comrsc.org It is the reactive part of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is a substrate for hundreds of enzymes involved in cellular metabolism and signaling. nih.govacs.orgunil.ch Consequently, the nicotinamide core in this compound is critical for interactions with many biological targets. mdpi.com
The pyridine (B92270) ring and the carboxamide group of nicotinamide provide sites for hydrogen bonding and π-π stacking interactions within enzyme active sites. nih.gov For instance, the pyridine backbone is known to facilitate interactions with metal ions, such as the zinc atom often found in the active sites of histone deacetylases (HDACs). Modifications to this moiety can have profound effects on target binding and activity.
In related compounds, such as 3-Cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, a pyridinylmethyl linker provides conformational flexibility. The nature of the linker—its length, rigidity, and electronic properties—can modulate activity. For example, SAR studies on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, which feature a furan ring connected to an amine via a methylene (B1212753) linker, have been conducted to develop potent enzyme inhibitors. mdpi.com
The linker can be more complex than a simple bond. For example, a hydrazone linker has been used to connect a furan ring to other moieties in the development of anticancer agents. jst.go.jp Research on photosensitizers has shown that the electronic nature of the bridging group (e.g., conducting vs. insulating) is vital for the molecule's photophysical properties, a principle that can extend to the modulation of biological activity by controlling intramolecular communication between the two ends of the molecule. acs.org In many kinase inhibitors, a phenoxy linker is common, and modifications such as linker contraction to a direct phenyl group can be a key design strategy. nih.gov The choice of the bridging group is thus a powerful tool for fine-tuning the pharmacological profile of this compound derivatives.
Influence of Modifications to the Nicotinamide Moiety on Target Binding
Computational Approaches in SAR Analysis
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and understanding the structural basis of their function. researchgate.net
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby saving time and resources. nih.govmdpi.com
For derivatives of this compound, QSAR studies have been particularly insightful, especially for analogues with antitubercular activity. researchgate.netarxiv.org In one such study on a series of 5-nitrofuran-2-yl derivatives, researchers developed QSAR models using techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.netarxiv.org These models correlate the antitubercular activity (expressed as pIC50) with various molecular descriptors, which are numerical representations of the molecules' structural, topological, or electronic properties. aimspress.comresearchgate.net
The study successfully built a PLS model using a training set of 30 molecules, which showed promising predictive capability. researchgate.netarxiv.org The statistical quality of the model was assessed using several parameters. researchgate.netarxiv.org Such models can provide deep insights into the pharmacophoric requirements for activity. For example, QSAR studies on nitrofuran analogues have confirmed that the presence of a furan ring substituted with a nitro group is essential for antitubercular activity. aimspress.com The models can also highlight favorable and unfavorable regions for substitution, guiding further synthetic efforts. researchgate.net The ultimate goal of QSAR is to create robust and validated models that can accurately predict the activity of new compounds, accelerating the discovery of more potent and selective therapeutic agents. mdpi.comnih.gov
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| Correlation coefficient (r²) | 0.8484 | Indicates a good correlation between the descriptors and the biological activity in the training set. |
| Cross-validated correlation coefficient (q²) | 0.0939 | Measures the internal predictive ability of the model. |
| F-test value | 48.5187 | Shows the statistical significance of the regression model. |
| Predicted r² for external test set (pred_r²) | -0.5604 | Measures the predictive power of the model on an external set of compounds. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This technique is instrumental in drug discovery for identifying potential therapeutic candidates by simulating the interaction between a ligand and the active site of a target protein. ugm.ac.id
Derivatives containing furan and nicotinamide moieties have been studied as inhibitors for various enzyme targets crucial in pathogens and human diseases. Docking studies help elucidate the specific interactions that stabilize the ligand-receptor complex and provide a rational basis for observed biological activity.
Enoyl-ACP Reductase (InhA) : InhA is a vital enzyme in the fatty acid biosynthesis (FASII) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govijpsonline.com Its inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. ijpsonline.com Consequently, InhA is a well-established target for antitubercular drugs. nih.gov Molecular docking studies on compounds structurally related to this compound, such as N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines, have shown that the furan ring plays a significant role in binding. researchgate.netscispace.com These studies predict that the furan and oxadiazole rings can engage in stacking interactions with the nicotinamide ring of the NAD+ cofactor within the InhA active site. researchgate.netscispace.com The binding is further stabilized by interactions with key amino acid residues, such as TYR158. scispace.com
Nicotinamide Phosphoribosyltransferase (NAMPT) : NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular metabolism and energy generation. mdpi.complos.org Because cancer cells have high energy demands, they are particularly dependent on this pathway, making NAMPT an attractive target for anticancer therapies. nih.govsemanticscholar.org Docking studies of various inhibitors reveal that the pyridine core, a key feature of this compound, is crucial for binding. mdpi.com It often forms pi-pi stacking interactions with aromatic residues like Phe193 and TYR18' in the enzyme's active site, mimicking the binding of the natural substrate, nicotinamide. mdpi.com
Plasmodium falciparum Lactate (B86563) Dehydrogenase (PfLDH) : The malaria parasite P. falciparum relies heavily on glycolysis for energy production, making its lactate dehydrogenase enzyme (PfLDH) a key target for antimalarial drugs. nih.govplos.org Inhibition of PfLDH disrupts the regeneration of NAD+ required for glycolysis, ultimately leading to the parasite's death. nih.gov Molecular docking has been employed to identify potential PfLDH inhibitors. researchgate.netd-nb.info Studies on various heterocyclic compounds suggest that molecules containing aromatic systems can effectively bind within the active site, often interacting with the NAD+ cofactor binding pocket. nih.govplos.org
| Enzyme Target | Organism | Therapeutic Area | Predicted Binding Affinity (kcal/mol) of Related Compounds | Key Interacting Residues/Cofactors |
|---|---|---|---|---|
| Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Antitubercular | -7.5 to -8.5 | TYR158, NAD+ scispace.com |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Homo sapiens | Anticancer | -8.0 to -9.5 | Phe193, TYR18' mdpi.com |
| Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Plasmodium falciparum | Antimalarial | -7.0 to -9.0 | NAD+ binding site nih.govplos.org |
The stability of a ligand within a receptor's binding pocket is determined by a variety of noncovalent interactions. acs.org Computational models are essential for visualizing and quantifying these interactions, which include:
Hydrogen Bonds : These are critical for specificity and affinity. The amide group (-CONH2) and the nitrogen atom in the pyridine ring of this compound are potential hydrogen bond donors and acceptors, respectively.
π-π Stacking : The aromatic furan and pyridine rings can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the enzyme's active site. mdpi.com This is a common interaction mode for nicotinamide-based inhibitors binding to NAD+-dependent enzymes. researchgate.net
Hydrophobic Interactions : The furan ring, being less polar than the nicotinamide portion, can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Modeling these interactions helps explain the basis of a compound's potency and can guide the design of new derivatives with improved binding affinity. nih.gov
Prediction of Binding Modes and Affinities with Enzyme Targets (e.g., Enoyl-ACP Reductase, NAMPT, PfLDH)
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADME prediction tools use a molecule's structure to estimate its absorption, distribution, metabolism, and excretion properties, helping to identify potential liabilities early in the drug discovery process. uobaghdad.edu.iqmdpi.com These predictions are often guided by frameworks like Lipinski's Rule of Five, which assesses drug-likeness based on properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com
For this compound, key ADME parameters can be predicted using computational models. Studies on similar heterocyclic compounds often utilize platforms like SwissADME to evaluate properties that influence a drug's behavior in the body. uobaghdad.edu.iqijfmr.com
| ADME Parameter | Predicted Value/Characteristic for this compound | Significance |
|---|---|---|
| Molecular Weight (MW) | ~188.18 g/mol | Low MW suggests good absorption and distribution. |
| LogP (Lipophilicity) | 1.0 - 2.0 | Indicates balanced solubility, favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 (from the amide -NH2) | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 3 (from amide C=O, pyridine N, furan O) | Contributes to solubility and target binding. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Suggests good oral absorption potential. ijfmr.com |
| Oral Bioavailability | High | Predicted to be well-absorbed when administered orally. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions.
DFT is a computational method used to investigate the electronic structure of many-body systems. jmchemsci.com For a molecule like this compound, DFT can be used to:
Optimize Molecular Geometry : Determine the most stable three-dimensional conformation of the molecule.
Calculate Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution across a molecule. researchgate.net It identifies electron-rich regions (nucleophilic, prone to attack by electrophiles) and electron-deficient regions (electrophilic, prone to attack by nucleophiles). For this compound, the oxygen and nitrogen atoms are expected to be electron-rich sites, while the amide protons and hydrogens on the aromatic rings are relatively electron-poor.
Analyze Bonding : DFT calculations can elucidate the nature of the chemical bonds and the electronic interactions between the furan and nicotinamide rings. chemrxiv.org
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.comethz.ch It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
HOMO : The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).
LUMO : The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A large gap suggests high stability.
For this compound, the electron-rich furan ring would significantly contribute to the HOMO, while the electron-withdrawing nicotinamide ring would influence the LUMO. FMO analysis helps predict how the molecule will behave in chemical reactions and biological interactions. semanticscholar.org
| Parameter | Conceptual Value/Interpretation | Predicted Chemical Property |
|---|---|---|
| HOMO Energy | Relatively high (less negative) | Good electron-donating capability (nucleophilic character). |
| LUMO Energy | Relatively low (more negative) | Good electron-accepting capability (electrophilic character). |
| HOMO-LUMO Gap (ΔE) | Moderate | Indicates a balance of kinetic stability and chemical reactivity. researchgate.net |
Computational Chemistry and Molecular Modeling Investigations
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.tr The MEP surface is mapped onto the electron density of the molecule, with different colors representing different values of the electrostatic potential. dergipark.org.tr Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. dergipark.org.tr
For 5-(Furan-2-yl)nicotinamide, the MEP surface reveals distinct regions of positive and negative electrostatic potential, which are crucial for understanding its intermolecular interactions and chemical reactivity. researchgate.netnih.gov The analysis is generally performed using Density Functional Theory (DFT) calculations, often with the B3LYP functional and a suitable basis set. researchgate.netopenaccesspub.org
Detailed Research Findings:
Computational studies on molecules containing furan (B31954) and pyridine (B92270) rings, which are the core components of this compound, provide insight into the expected MEP surface characteristics. openaccesspub.orgresearchgate.netmdpi.com
Negative Potential Regions (Nucleophilic Centers): The most negative regions on the MEP surface are anticipated to be located around the electronegative atoms. Specifically, the oxygen atom of the furan ring and the nitrogen and oxygen atoms of the nicotinamide (B372718) moiety are expected to be surrounded by red contours, indicating a high electron density. dergipark.org.tropenaccesspub.org These sites are the most probable locations for interactions with electrophiles or hydrogen bond donors.
Positive Potential Regions (Electrophilic Centers): Conversely, the regions with the most positive electrostatic potential are generally associated with the hydrogen atoms attached to the amide group and the aromatic rings. openaccesspub.org The blue-colored areas on the MEP surface highlight these electropositive regions, making them susceptible to attack by nucleophiles.
Influence of Substituents: The furan-2-yl substituent at the 5-position of the pyridine ring influences the electronic distribution across the entire molecule. This substitution can lead to intramolecular charge transfer, affecting the reactivity of both the furan and pyridine rings. openaccesspub.org
The following interactive data table summarizes the expected electrostatic potential characteristics at different atomic sites of this compound based on analyses of similar compounds.
| Atomic Site | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Furan Oxygen | Highly Negative | Red | Nucleophilic / Hydrogen Bond Acceptor |
| Pyridine Nitrogen | Negative | Red | Nucleophilic / Hydrogen Bond Acceptor |
| Amide Oxygen | Highly Negative | Red | Nucleophilic / Hydrogen Bond Acceptor |
| Amide Hydrogens | Highly Positive | Blue | Electrophilic / Hydrogen Bond Donor |
| Furan Ring Hydrogens | Positive | Blue-Green | Electrophilic |
| Pyridine Ring Hydrogens | Positive | Blue-Green | Electrophilic |
This detailed mapping of the electrostatic potential provides a valuable framework for predicting the non-covalent interactions of this compound, such as hydrogen bonding, which are fundamental to its behavior in biological systems and its crystal packing. researchgate.nethep.com.cn
Future Directions and Research Perspectives
Rational Design of Novel 5-(Furan-2-yl)nicotinamide Analogues with Enhanced Potency and Selectivity
The targeted design of novel analogues of this compound is a key area for future investigation, aiming to improve both the potency and selectivity of these compounds. acs.orgmdpi.com Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the chemical structure of the furan (B31954) and nicotinamide (B372718) rings to understand how these changes affect biological activity. ijabbr.com
One successful strategy involves the synthesis of a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives. These compounds were designed to inhibit human sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative diseases. mdpi.com Through screening and SAR analysis, a potent inhibitor with an IC50 value of 2.47 µM was identified, demonstrating significantly greater potency than the known inhibitor AGK2. mdpi.com Molecular docking studies further revealed that this compound fits well within the induced hydrophobic pocket of SIRT2. mdpi.com
Further modifications, such as the introduction of a pyridine (B92270) moiety, have been explored to enhance SIRT2 inhibition. mdpi.com While some pyridine-containing derivatives with a urea (B33335) linker showed inhibitory activity, others did not, highlighting the nuanced effects of structural changes. mdpi.com These findings underscore the importance of systematic modifications and the use of techniques like X-ray crystallography to elucidate the binding modes of these analogues, which can guide the design of next-generation inhibitors with improved pharmacological profiles.
Table 1: SIRT2 Inhibition by (5-Phenylfuran-2-yl)methanamine Derivatives A selection of synthesized compounds and their inhibitory activity against SIRT2.
| Compound | Structure | SIRT2 Inhibition (%) @ 10 µM | SIRT2 Inhibition (%) @ 100 µM | IC50 (µM) |
| 20 | 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 35 ± 3 | 63 ± 5 | - |
| 25 | 4-(5-((3-(pyridin-4-yl)ureido)methyl)furan-2-yl)benzoic acid | 90 ± 3 | 99 ± 2 | 2.47 |
| AGK2 | - | 30 ± 5 | 80 ± 6 | 17.75 |
| 17 | Pyridine-containing derivative with urea linker | 37 ± 3 | 50 ± 4 | - |
| 18 | Pyridine-containing derivative with urea linker | 23 ± 2 | 40 ± 5 | - |
Exploration of Untapped Pharmacological Targets and Therapeutic Applications for Furan-Nicotinamide Scaffolds
The furan-nicotinamide scaffold holds significant potential for a wide range of therapeutic applications beyond its currently explored roles. ijabbr.com The pyridine ring system, a core component of nicotinamide, is a prevalent feature in many biologically active compounds and natural products, including nicotinic acid and vitamin B6, which are crucial for metabolism. ekb.eg This inherent bioactivity suggests that furan-nicotinamide derivatives could modulate various physiological pathways.
The furan moiety itself is a versatile scaffold known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.com Researchers are actively investigating the potential of furan-containing molecules to interact with a variety of biological targets such as enzymes, receptors, and signaling pathways. ijabbr.com For instance, derivatives of nicotinonitrile, a related scaffold, have shown promise as antimicrobial agents, antioxidants, and inhibitors of protein kinases. ekb.eg
The combination of the furan and nicotinamide moieties offers opportunities for developing novel drug candidates. For example, nicotinamide phosphoribosyltransferase (NAMPT) inhibitors containing a furan-2-carboxamide group have demonstrated potent antitumor activities in preclinical studies. mdpi.com These findings encourage the exploration of the furan-nicotinamide scaffold against a broader array of pharmacological targets to uncover new therapeutic uses. ijabbr.comekb.eg
Integration of Advanced Computational Methodologies for Optimized Lead Compound Identification
The integration of advanced computational methodologies is set to revolutionize the identification and optimization of lead compounds based on the this compound scaffold. frontiersin.orgnumberanalytics.com Computer-aided drug design (CADD) encompasses a variety of techniques that can significantly accelerate the drug discovery pipeline. upenn.edu
Structure-Based and Ligand-Based Approaches: Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to guide the design of complementary ligands. frontiersin.orgupenn.edu Techniques like molecular docking and molecular dynamics simulations are used to predict the binding affinity and mode of interaction between a ligand and its target. frontiersin.orgnumberanalytics.com This approach has been successfully used to understand how (5-phenylfuran-2-yl)methanamine derivatives bind to the hydrophobic pocket of SIRT2. mdpi.com
In the absence of a known target structure, ligand-based approaches can be employed. upenn.edu These methods analyze the relationships between the chemical structures of known active compounds to build predictive models, such as quantitative structure-activity relationship (QSAR) models. upenn.edu
Virtual Screening and ADMET Prediction: Virtual screening allows for the rapid in silico screening of large chemical libraries to identify potential "hit" compounds. frontiersin.org This can be followed by more detailed computational analysis, including the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, to filter and prioritize candidates for experimental testing. upenn.eduscispace.com For example, in silico ADMET predictions for novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines indicated no significant toxicity issues. scispace.com
Machine Learning and AI: The use of machine learning and artificial intelligence is becoming increasingly prevalent in lead optimization. numberanalytics.com These technologies can analyze vast datasets to identify subtle patterns that can inform the design of new compounds with improved properties. numberanalytics.com
By combining these computational approaches, researchers can more efficiently identify and refine promising this compound analogues, reducing the time and cost associated with traditional drug discovery methods. frontiersin.org
Development of Eco-Friendly and Scalable Synthetic Methodologies for Industrial Applications
As promising this compound-based drug candidates emerge, the development of eco-friendly and scalable synthetic methodologies becomes crucial for their potential industrial application. google.com Traditional synthetic routes often have limitations that make them unsuitable for large-scale production. google.com
Green Chemistry Principles: Future synthetic strategies will increasingly focus on the principles of green chemistry. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. For instance, the use of heterogeneous catalysts in the preparation of furfural, a key precursor, is gaining attention due to its efficiency and recyclability. jmchemsci.com Biocatalytic processes, which utilize enzymes to carry out chemical transformations, offer another promising avenue for green synthesis. Enzymes can operate under mild conditions with high selectivity, reducing the need for harsh reagents and protecting groups. researchgate.net
Efficient Synthetic Routes: A variety of synthetic methods for preparing furan and nicotinamide derivatives have been reported. The Paal-Knorr synthesis, for example, allows for the cyclization of 1,4-diketones to form furans. pharmaguideline.com Other methods include domino reactions and palladium-catalyzed cross-coupling reactions to create polysubstituted furans. organic-chemistry.org For nicotinamide derivatives, the reaction of nicotinoyl chloride with appropriate amines is a common strategy. mdpi.com
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. mdpi.com The goal is to establish reliable and robust synthetic pathways that can be scaled up for the cost-effective and sustainable production of this compound-based pharmaceuticals.
Q & A
Q. How can proteomics identify off-target effects in complex biological systems?
- Answer : Perform affinity-based pull-down assays with a biotinylated probe of this compound, followed by LC-MS/MS-based proteomics. Use SILAC (stable isotope labeling) to quantify protein interactions in treated vs. untreated cells .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
